![molecular formula C22H22N4O3S B3979803 N-benzyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3979803.png)
N-benzyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline
Descripción general
Descripción
N-benzyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline, also known as NB-32, is a novel compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of benzylpiperazine derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and neurological disorders. This compound inhibits the activity of cyclin-dependent kinases, which are essential for cell cycle progression and proliferation. This compound also inhibits the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB signaling pathway. In neurological disorders, this compound reduces oxidative stress and inflammation by activating the Nrf2-ARE signaling pathway.
Biochemical and Physiological Effects
This compound has shown significant biochemical and physiological effects in various preclinical studies. In cancer research, this compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases and inducing DNA damage. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB signaling pathway. In neurological disorders, this compound reduces oxidative stress and inflammation by activating the Nrf2-ARE signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-benzyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline in lab experiments include its potent anticancer, anti-inflammatory, and neuroprotective activity, and its ability to inhibit various signaling pathways involved in these diseases. The limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity in high doses.
Direcciones Futuras
There are several future directions for N-benzyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its efficacy in animal models of various diseases. Additionally, the potential clinical applications of this compound should be investigated, including its use as a single agent or in combination with other drugs in cancer, inflammation, and neurological disorders.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various preclinical studies for its potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential clinical applications of this compound.
Aplicaciones Científicas De Investigación
N-benzyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases and inducing DNA damage. Inflammation is a key factor in the pathogenesis of various diseases, including arthritis, asthma, and cardiovascular diseases. This compound has shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound has shown significant neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c27-22(21-7-4-14-30-21)25-12-10-24(11-13-25)18-8-9-20(26(28)29)19(15-18)23-16-17-5-2-1-3-6-17/h1-9,14-15,23H,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMARPOWRMXZVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




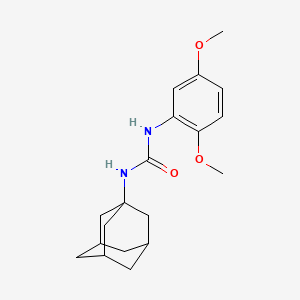
![4-(3,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3979738.png)
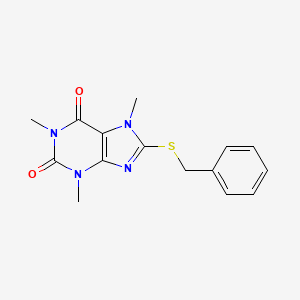
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3979759.png)

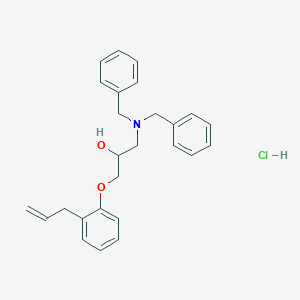
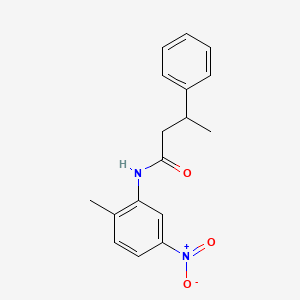
![10-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B3979785.png)
![2-{[methyl(quinolin-5-ylmethyl)amino]methyl}benzonitrile](/img/structure/B3979798.png)
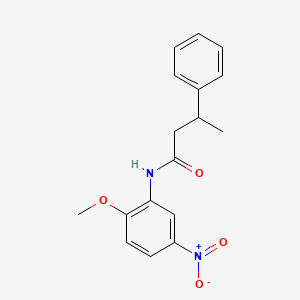
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-phenylmethanesulfonamide](/img/structure/B3979816.png)

![N-[4-acetyl-5-methyl-5-(5-methyl-2-furyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3979832.png)